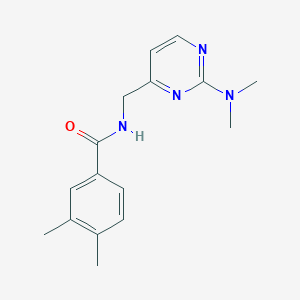

tert-Butyl (2-(S-methylsulfonimidoyl)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of carbamate and tert-butyl group. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3 . The tert-butyl group is a branched alkyl group derived from butane and has the formula -C(CH3)3 .

Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl carbamates can be synthesized through various methods. One common method involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base .Applications De Recherche Scientifique

Organic Synthesis Applications

Building Blocks in Organic Synthesis : Xavier Guinchard, Yannick Vallée, and Jean-Noël Denis (2005) demonstrated the utility of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc)-protected nitrones, serving as key intermediates for the synthesis of N-(Boc)hydroxylamines. These compounds have been highlighted for their role as building blocks in organic synthesis, showcasing versatility in chemical transformations Xavier Guinchard, Yannick Vallée, Jean-Noël Denis, 2005.

Synthesis of Biologically Active Intermediates : Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) outlined a rapid synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino) ethyl) (methyl) amino)-2-methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). The method involves acylation, nucleophilic substitution, and reduction steps, with an overall yield of 81% Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017.

Environmental Research

Fuel Oxygenates Solubility Study : R. Gonzalez-Olmos and M. Iglesias (2008) studied the solubility of fuel oxygenates like methyl tert-butyl ether (MTBE) in aqueous media, which is crucial for understanding the environmental fate and transport of these pollutants. The work emphasizes the importance of temperature on solubility trends and introduces theoretical models for prediction R. Gonzalez-Olmos, M. Iglesias, 2008.

Microbial Degradation of Fuel Oxygenates : F. Fayolle, J. Vandecasteele, and F. Monot (2001) discussed significant advances in the microbiology of the degradation of MTBE and other oxygenated gasoline additives. This study highlights the potential for biological treatment of water contaminated with these compounds, offering insights into microbial pathways capable of mineralizing MTBE F. Fayolle, J. Vandecasteele, F. Monot, 2001.

Mécanisme D'action

Propriétés

IUPAC Name |

tert-butyl N-[2-(methylsulfonimidoyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3S/c1-8(2,3)13-7(11)10-5-6-14(4,9)12/h9H,5-6H2,1-4H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBXHNSJKIYNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCS(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-2-[(4-{[(2-hydroxyphenyl)methylene]amino}phenyl)sulfanyl]acetamide](/img/structure/B2936521.png)

![Diethyl 5-[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2936524.png)

![3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936530.png)

![1-(4-bromobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2936531.png)

![ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936535.png)

![3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2936536.png)

![2-[({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-propyl-4-pyrimidinol](/img/structure/B2936538.png)

![3-(2,3-dimethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2936540.png)